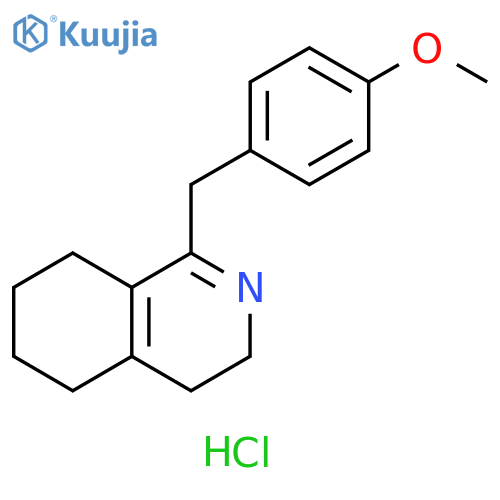Cas no 89511-04-6 (1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride)
1-(p-メトキシベンジル)-3,4,5,6,7,8-ヘキサヒドロイソキノリン塩酸塩は、有機合成化学および医薬品研究において重要な中間体として利用される化合物です。その構造は、メトキシ基を有するベンジル基がヘキサヒドロイソキノリン骨格に結合しており、高い反応性と多様な修飾可能性を備えています。特に、神経科学分野での受容体リガンドとしての応用や、アルカロイド類縁体の合成前駆体としての利用が注目されています。塩酸塩形態であるため、取り扱いやすく、安定性に優れている点も特徴です。さらに、結晶性が良好なため精製工程が容易であり、研究用途での再現性確保に寄与します。

89511-04-6 structure
商品名:1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride
CAS番号:89511-04-6
MF:C17H22ClNO
メガワット:291.82
CID:4761776
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Dextromethorphan Impurity 2 HCl
- 1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride
-
- インチ: 1S/C17H21NO.ClH/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;/h6-9H,2-5,10-12H2,1H3;1H
- InChIKey: QNGKZSIGVRMFDD-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(OC)=CC=1)C1=NCCC2CCCCC1=2.Cl
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M261163-100mg |
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride |
89511-04-6 | 100mg |
$173.00 | 2023-05-18 | ||
| TRC | M261163-1g |
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride |
89511-04-6 | 1g |
$ 1200.00 | 2023-09-07 | ||
| TRC | M261163-500mg |
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride |
89511-04-6 | 500mg |
$798.00 | 2023-05-18 |
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
89511-04-6 (1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride) 関連製品
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
